![molecular formula C19H14N2O3S B6079566 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B6079566.png)
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has gained attention in scientific research due to its potential biological activities. This compound is also known as indole-3-carboxaldehyde thiosemicarbazone (ICT) and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been reported to inhibit the growth of microbial and viral cells by disrupting their metabolic pathways.
Biochemical and physiological effects:
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione has been reported to exhibit biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. The compound has also been reported to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis.
Advantages and Limitations for Lab Experiments
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activities. However, there are also limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
For the study of this compound include studying its potential as a diagnostic agent for cancer, improving its potency, and studying its mechanism of action in more detail.
Synthesis Methods
The synthesis of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione has been reported using different methods. One of the methods involves the reaction of indole-3-carboxaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed for a few hours to obtain the desired product. Another method involves the reaction of indole-3-carboxaldehyde with thiosemicarbazone in the presence of p-toluenesulfonic acid. The reaction mixture is then heated under reflux for a few hours to obtain the product.
Scientific Research Applications
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential biological activities. It has been reported to exhibit anticancer, antimicrobial, antiviral, and antioxidant activities. The compound has also been studied for its potential as a diagnostic agent for cancer.
properties
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-(4-methoxyphenyl)-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-24-14-8-6-13(7-9-14)21-18(22)17(25-19(21)23)10-12-11-20-16-5-3-2-4-15(12)16/h2-11,22H,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQEQWSZKGVPQ-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=O)C=C3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=O)/C=C/3\C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione |
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